N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , involves targeting FGFRs . The compound 4h, a derivative, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex. The structure includes a pyrrolo and a pyridine ring . More research is needed to fully understand the molecular structure of “N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide”.Scientific Research Applications
Cancer Therapy
Scientific Field
Pharmacology and Oncology
Application Summary
The compound has been evaluated for its efficacy as an inhibitor of FGFR, which is implicated in the progression of various cancers. FGFRs are critical for cell proliferation, differentiation, and angiogenesis, and their abnormal activation is linked to tumorigenesis.
Methods of Application
Researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including the compound , and tested their inhibitory activity against FGFR isoforms 1-4. The methods involved in vitro assays to determine IC50 values, cell proliferation assays, apoptosis assays, and cell migration and invasion assays.
Results
The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1-4, respectively. It effectively inhibited breast cancer cell proliferation and induced apoptosis. It also significantly reduced the migration and invasion of cancer cells .
Targeted Drug Development
Scientific Field
Medicinal Chemistry
Application Summary
This compound serves as a lead compound for the development of targeted therapies. Its low molecular weight and potent activity make it an attractive candidate for optimization and drug development.
Methods of Application
Lead compound optimization processes were employed, focusing on enhancing the compound’s pharmacokinetic properties, selectivity, and potency. Structure-activity relationship (SAR) studies were conducted to refine its therapeutic profile.
Results
The compound’s low molecular weight and potent FGFR inhibitory activity position it as a promising lead for further optimization in drug development pipelines .
Molecular Biology Research
Scientific Field
Molecular Biology
Application Summary
The compound’s ability to modulate FGFR activity has implications for studying signal transduction pathways in cellular processes like organ development, cell proliferation, and angiogenesis.
Methods of Application
Molecular biology techniques such as Western blotting, immunoprecipitation, and reporter assays were used to study the impact of FGFR inhibition on downstream signaling pathways.
Results
The compound’s inhibition of FGFR led to altered downstream signaling, providing insights into the role of FGFR in physiological and pathological processes .
Angiogenesis Studies
Scientific Field
Vascular Biology
Application Summary
Angiogenesis, the formation of new blood vessels, is crucial in cancer progression. The compound’s inhibition of FGFR can shed light on angiogenic processes.
Methods of Application
In vitro angiogenesis assays, such as tube formation assays and chick chorioallantoic membrane (CAM) assays, were utilized to assess the compound’s effect on angiogenesis.
Results
The compound inhibited angiogenesis in vitro, suggesting a potential role in controlling tumor growth and metastasis by targeting the blood vessels that supply nutrients to tumors .
Resistance Mechanism Elucidation
Scientific Field
Cancer Research
Application Summary
Understanding resistance mechanisms to cancer therapy is vital. The compound’s interaction with FGFR can help elucidate resistance pathways in cancer cells.
Methods of Application
Cancer cell lines with known resistance to FGFR inhibitors were treated with the compound, and changes in gene expression and protein activation were analyzed.
Results
The study provided insights into potential resistance mechanisms, paving the way for the development of combination therapies to overcome resistance .
Pharmacokinetics and Toxicology
Scientific Field
Pharmacokinetics
Application Summary
The pharmacokinetic profile of the compound is essential for its development as a therapeutic agent. Its absorption, distribution, metabolism, and excretion (ADME) properties need to be thoroughly understood.
Methods of Application
ADME studies were conducted using in vitro systems and animal models to predict the compound’s behavior in humans.
Results
The compound showed favorable pharmacokinetic properties, indicating its potential for further development in preclinical and clinical settings .
Future Directions
The future directions of research on “N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide” and similar compounds involve further exploration of their potential as cancer therapeutics . More research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-18-8-5-12-6-9-19(16(21)14(12)18)10-7-17-15(20)13-4-3-11-22-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJBRPFMGSWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.